molecular formula C25H22N4O3 B2829139 7-methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251672-13-5

7-methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2829139
CAS No.: 1251672-13-5
M. Wt: 426.476
InChI Key: ZDTFUGNTBBASDH-UHFFFAOYSA-N
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Description

7-Methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a methyl group at position 7, a carbamoylmethyl substituent at position 1 bearing a 2-methylphenyl group, and an N-phenyl carboxamide moiety at position 2. The 1,8-naphthyridine core is a bicyclic scaffold known for diverse pharmacological activities, including antimicrobial, antitumor, and central nervous system modulation .

Properties

IUPAC Name

7-methyl-1-[2-(2-methylanilino)-2-oxoethyl]-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-16-8-6-7-11-21(16)28-22(30)15-29-14-20(25(32)27-18-9-4-3-5-10-18)23(31)19-13-12-17(2)26-24(19)29/h3-14H,15H2,1-2H3,(H,27,32)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTFUGNTBBASDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the methyl, oxo, and carboxamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents with a base catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Position 1 Substitutions

  • Target Compound : A carbamoylmethyl group linked to a 2-methylphenyl substituent.
  • Compound 5a4 (): 1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide.
  • Compound 5a2 () : 1-(4-Chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. The 2-chlorophenyl carboxamide and 4-chlorobenzyl groups suggest enhanced steric effects compared to the target compound’s methylphenyl group .
  • Nalidixic Acid Derivatives (): Organotin complexes of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid demonstrate how alkyl or metal-coordinated substituents at position 1 influence bioactivity and stability .

Position 3 Substitutions

  • Target Compound : N-phenyl carboxamide.
  • Compound 5a4 () : N-(4-chlorophenyl) carboxamide. The chlorine atom may enhance receptor binding via electron-withdrawing effects .
  • Compound 27l (): A 7-(3-aminopyrrolidinyl) derivative with a trans-3-methoxy-4-methylaminopyrrolidinyl group at position 7 and a carboxylic acid at position 3. This highlights the role of ionizable groups in antitumor activity .

Position 7 Substitutions

  • Target Compound : 7-methyl group.
  • 7-Chloro-6-Fluoro Analog () : Substitutions at positions 6 and 7 with halogens improve antibacterial potency but may reduce metabolic stability compared to methyl groups .
  • 7-Benzyl Derivative () : A benzyl group at position 7 confers potent locomotor stimulant effects in mice, suggesting substituent-dependent modulation of central nervous system activity .

Data Table: Key Structural and Functional Comparisons

Compound Name (Reference) Position 1 Substituent Position 3 Substituent Position 7 Substituent Key Activity/Property Yield/Synthetic Efficiency
Target Compound (2-Methylphenyl)carbamoylmethyl N-phenyl carboxamide Methyl N/A (Predicted antimicrobial/antitumor) N/A
5a4 () 4-Chlorobenzyl N-(4-chlorophenyl) carboxamide H Antihistaminic (in silico) 66%
7-Chloro-6-Fluoro Analog () 4-Fluorophenyl Carboxylic acid Chloro, Fluoro Antibacterial intermediate 81%
27l (AG-7352) () 1-(2-Thiazolyl) Carboxylic acid 3-Aminopyrrolidinyl Antitumor (IC₅₀ = 0.12 µM) Multi-step, moderate
Organotin-Nalidixate () Ethyl Sn(CH3)2L2 Methyl Antifungal (MIC = 8–32 µg/mL) High purity via coordination

Biological Activity

The compound 7-methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Naphthyridine ring system
  • Functional Groups :
    • Methyl group at position 7
    • Carbamoyl group attached to a methylphenyl moiety
    • Carboxamide group contributing to its biological activity

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by modulating cell cycle regulators and pro-apoptotic pathways.

  • Mechanism of Action :
    • Induction of apoptosis through caspase activation
    • Inhibition of anti-apoptotic proteins (e.g., XIAP)
    • Cell cycle arrest at G0/G1 and G2 phases

A notable study demonstrated that derivatives similar to our compound showed IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines .

Antimicrobial Activity

Naphthyridine compounds have also been reported to possess antimicrobial properties. The compound may inhibit bacterial growth through disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Neuroprotective Effects

Some naphthyridine derivatives have shown potential neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter levels and protect against oxidative stress.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a naphthyridine derivative in human leukemia cells (Kasumi-1). The compound was found to activate apoptosis and induce differentiation in cancer cells, with significant effects observed at concentrations of 7 μM for apoptosis and 45 μM for differentiation .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of naphthyridine derivatives against various strains of bacteria. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL , suggesting potent antimicrobial potential.

Data Table: Biological Activities of Naphthyridine Derivatives

Activity TypeCell Line/OrganismIC50/MIC ValuesMechanism of Action
AnticancerH1299 (Lung Cancer)10.47 - 15.03 μg/mLApoptosis induction via caspase activation
AntimicrobialStaphylococcus aureus0.5 - 4 μg/mLDisruption of cell wall synthesis
NeuroprotectiveNeuronal Cell LinesNot specifiedModulation of neurotransmitter levels

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, including cyclization to form the naphthyridine core and subsequent functionalization. For example:

  • Core formation : Cyclization of precursors in solvents like DMF or DMSO under controlled temperatures (60–80°C).
  • Functional group introduction : Amidation or alkylation reactions using reagents such as acetic anhydride or methylbenzoyl chloride.
  • Purification : Recrystallization or column chromatography to achieve ≥95% purity . Key challenge: Minimizing byproducts during carbamoylation steps through pH and temperature control .

Q. How is the molecular structure confirmed experimentally?

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard. For example:

  • Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation).
  • Refinement : SHELXL’s least-squares methods to resolve disorder in flexible substituents . Example metric: Final R-values < 0.05 indicate high accuracy .

Q. What are the compound’s key physicochemical properties?

PropertyValue
Molecular formulaC₂₆H₂₄N₄O₃
Molecular weight440.5 g/mol
SolubilityDMSO >50 mg/mL; aqueous <1 mg/mL
LogP~3.2 (predicted)
These properties guide formulation for in vitro assays (e.g., DMSO stock solutions) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Case study : Replacing the 2-methylphenyl carbamoyl group with a 3,4-difluorophenyl moiety () increased antibacterial potency by 8-fold, likely due to enhanced binding to DNA gyrase. Method :

  • Synthesize analogs with varied substituents.
  • Test against bacterial strains (e.g., E. coli MIC assays).
  • Validate via molecular docking (e.g., AutoDock Vina) to quantify binding energies .

Q. How to resolve contradictions in reported activity data?

Example discrepancy: A 2025 study () reported IC₅₀ = 2.1 µM against breast cancer cells, while a 2023 study () found IC₅₀ = 8.3 µM. Resolution strategies :

  • Standardize assay conditions (e.g., cell line origin, serum concentration).
  • Verify compound purity via HPLC-MS.
  • Re-evaluate using isogenic cell models to isolate target effects .

Q. What advanced analytical methods characterize its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes (e.g., topoisomerase II).
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (3–4 Å).
  • Metabolomics : Track downstream metabolic disruptions via LC-MS .

Methodological Guidance

Designing SAR studies for this compound class

  • Core modifications : Vary substituents at positions 1, 3, and 7 (e.g., substituted C-7 with aminopyrrolidine for improved solubility).
  • Activity cliffs : Use Free-Wilson analysis to identify critical functional groups.
  • Data validation : Cross-check computational predictions (e.g., DFT calculations) with experimental IC₅₀ values .

Best practices for crystallographic analysis

  • Data collection : Use synchrotron radiation for high-resolution data (d ≤ 0.8 Å).
  • Refinement : SHELXL’s TWIN/BASF commands to handle twinning (common in naphthyridines).
  • Validation : Check with PLATON’s ADDSYM to avoid over-interpretation of symmetry .

Data Contradiction Analysis

Conflicting solubility profiles in literature

  • Issue: reports DMSO solubility >50 mg/mL, while cites 30 mg/mL.
  • Root cause: Polymorphism (e.g., amorphous vs. crystalline forms).
  • Solution: Characterize solid-state forms via PXRD and DSC before solubility testing .

Key Research Tools

  • Synthesis : Rotavap for solvent removal; microwave reactors for accelerated cyclization.
  • Analysis : Bruker Avance III HD NMR (¹H/¹³C), Agilent 6545 Q-TOF MS.
  • Crystallography : SHELX suite, Olex2 GUI .

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